3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride
CAS No.: 1375472-81-3
Cat. No.: VC2873016
Molecular Formula: C10H9ClF3N
Molecular Weight: 235.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1375472-81-3 |
|---|---|
| Molecular Formula | C10H9ClF3N |
| Molecular Weight | 235.63 g/mol |
| IUPAC Name | 3-[4-(trifluoromethyl)phenyl]prop-2-yn-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H8F3N.ClH/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14;/h3-6H,7,14H2;1H |
| Standard InChI Key | ISPFNAINOKCPRS-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C#CCN)C(F)(F)F.Cl |
| Canonical SMILES | C1=CC(=CC=C1C#CCN)C(F)(F)F.Cl |
Introduction
Physical and Chemical Properties
Structural Information
The molecular structure of 3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride features several key functional groups that define its chemical behavior. Table 1 summarizes the essential structural and identifying information for this compound.
Table 1: Structural and Identifying Information
| Property | Value |
|---|---|
| CAS Number | 1375472-81-3 |
| Molecular Formula | C₁₀H₉ClF₃N |
| Molecular Weight | 235.63 g/mol |
| IUPAC Name | 3-[4-(trifluoromethyl)phenyl]prop-2-yn-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H8F3N.ClH/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14;/h3-6H,7,14H2;1H |
| Standard InChIKey | ISPFNAINOKCPRS-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C#CCN)C(F)(F)F.Cl |
Physical Characteristics
While specific physical data for this exact compound is limited in the available literature, some properties can be inferred based on its structure and related compounds. The hydrochloride salt form typically appears as a crystalline solid at room temperature and exhibits enhanced water solubility compared to its free amine form. The trifluoromethyl group contributes to the compound's lipophilicity and can influence its solubility profile in various organic solvents.
Chemical Reactivity Profile
The chemical reactivity of 3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride is governed by three main functional groups:
-
The trifluoromethyl group (CF₃): This electron-withdrawing group affects the electron density distribution in the phenyl ring, influencing the reactivity of the alkyne functionality.
-
The terminal alkyne group: Provides a site for various transformations including click chemistry, metal-catalyzed coupling reactions, and addition reactions.
-
The primary amine (as hydrochloride salt): Offers opportunities for further functionalization through nucleophilic substitution, amide formation, and other nitrogen-centered reactions.
Synthesis and Preparation
Laboratory Preparation Methods
A typical laboratory preparation might proceed as follows:
Table 2: General Synthetic Approach
| Step | Process | Reagents/Conditions |
|---|---|---|
| 1 | Sonogashira Coupling | 4-(Trifluoromethyl)iodobenzene, protected propargylamine, Pd catalyst, Cu co-catalyst, base |
| 2 | Deprotection | Removal of protecting group from the amine (specific reagents depend on protection strategy) |
| 3 | Salt Formation | Treatment of free amine with anhydrous HCl in an appropriate solvent (e.g., diethyl ether) |
| 4 | Purification | Recrystallization, typically from an appropriate solvent system |
The reaction conditions and purification methods are crucial for obtaining high-quality material suitable for research applications. Temperature control, exclusion of moisture, and careful selection of solvents are particularly important considerations for successful synthesis.
Quality Control and Characterization
For research applications, the purity and structural confirmation of 3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride are typically assessed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F)
-
Mass Spectrometry (MS)
-
Infrared (IR) spectroscopy
-
Elemental analysis
-
High-Performance Liquid Chromatography (HPLC)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume